molecular formula C29H30S2 B14171750 2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene CAS No. 922705-07-5

2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene

Cat. No.: B14171750
CAS No.: 922705-07-5
M. Wt: 442.7 g/mol
InChI Key: ACCWWAAHLVWHDP-UHFFFAOYSA-N
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Description

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. It is primarily used in the field of organic electronics due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:

    Bromination of Fluorene: The starting material, fluorene, is brominated to introduce bromine atoms at the 2 and 7 positions.

    Butylation: The brominated fluorene is then reacted with butyl lithium to introduce butyl groups at the 9 position.

    Coupling with Thiophene: The butylated fluorene is coupled with thiophene derivatives using a palladium-catalyzed Suzuki coupling reaction to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through its conjugated π-electron system, which allows for efficient charge transport and light absorption. The molecular targets include the active layers in electronic devices where it facilitates electron and hole transport. The pathways involved are primarily related to the electronic interactions between the fluorene core and the thiophene rings, which enhance the material’s semiconducting properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
  • 2,7-Dibromo-9,9-dioctyl-9H-fluorene
  • 9,9-Dioctyl-2,7-dibromofluorene

Uniqueness

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its butyl substitution, which provides distinct solubility and electronic properties compared to its octyl-substituted counterparts. This makes it particularly suitable for specific applications in organic electronics where different solubility and processing conditions are required .

Properties

CAS No.

922705-07-5

Molecular Formula

C29H30S2

Molecular Weight

442.7 g/mol

IUPAC Name

2-(9,9-dibutyl-7-thiophen-2-ylfluoren-2-yl)thiophene

InChI

InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-19-21(27-9-7-17-30-27)11-13-23(25)24-14-12-22(20-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3

InChI Key

ACCWWAAHLVWHDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCC

Origin of Product

United States

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